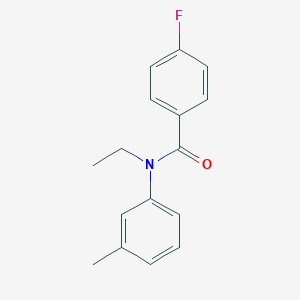
2-Benzylidene-4-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-4-methylcyclohexanone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a yellowish-white crystalline powder that is used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-4-methylcyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 2-Benzylidene-4-methylcyclohexanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Benzylidene-4-methylcyclohexanone has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-Benzylidene-4-methylcyclohexanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In particular, 2-Benzylidene-4-methylcyclohexanone has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells in vitro and in vivo. 2-Benzylidene-4-methylcyclohexanone has also been shown to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzylidene-4-methylcyclohexanone has several advantages for use in lab experiments, including its high purity and stability. However, 2-Benzylidene-4-methylcyclohexanone is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, the synthesis of 2-Benzylidene-4-methylcyclohexanone can be challenging, and the yield of the reaction can be variable.
Zukünftige Richtungen
There are several future directions for research on 2-Benzylidene-4-methylcyclohexanone. One area of interest is the development of new synthetic methods for 2-Benzylidene-4-methylcyclohexanone that are more efficient and scalable. Another area of interest is the investigation of 2-Benzylidene-4-methylcyclohexanone's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, the development of new materials based on 2-Benzylidene-4-methylcyclohexanone is an area of active research, with potential applications in electronics, optics, and energy storage.
Synthesemethoden
2-Benzylidene-4-methylcyclohexanone is synthesized by the condensation reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of the reaction is typically between 50-70%.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-4-methylcyclohexanone has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, 2-Benzylidene-4-methylcyclohexanone is used as a starting material for the synthesis of various organic compounds, including chiral compounds. In medicinal chemistry, 2-Benzylidene-4-methylcyclohexanone has been investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and analgesic properties. 2-Benzylidene-4-methylcyclohexanone has also been studied for its potential applications in material science, particularly in the development of new materials with unique properties.
Eigenschaften
Produktname |
2-Benzylidene-4-methylcyclohexanone |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(2E)-2-benzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+ |
InChI-Schlüssel |
ZQGNKNYBPLSFHO-JLHYYAGUSA-N |
Isomerische SMILES |
CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 |
SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Kanonische SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






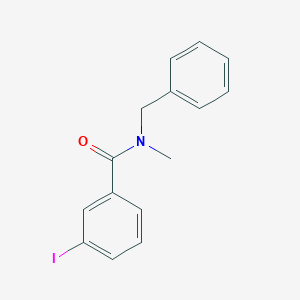
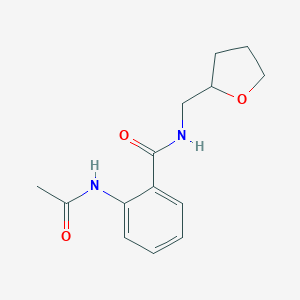
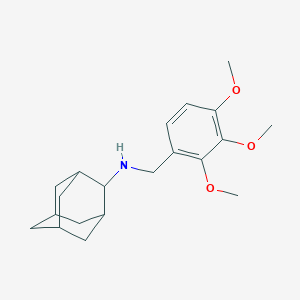
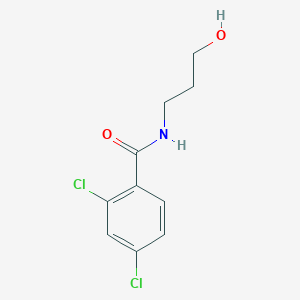
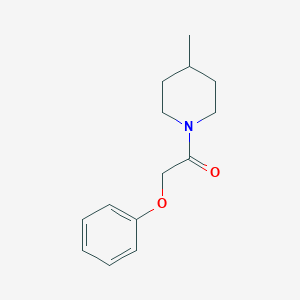
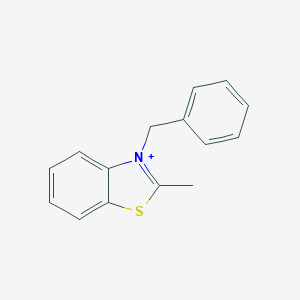



![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
